p-(3-Butyl-3-methyl-1-triazeno)benzamide

Triazene benzamide Positional isomerism CNS vs. oncology

p-(3-Butyl-3-methyl-1-triazeno)benzamide (CAS 59708‑21‑3; IUPAC: 4‑[[butyl(methyl)amino]diazenyl]benzamide) is a para‑substituted triazene‑benzamide conjugate with the molecular formula C₁₂H₁₈N₄O and a molecular weight of 234.30 g mol⁻¹. It belongs to the broader class of 1‑aryl‑3,3‑dialkyltriazenes, which are recognized as DNA‑alkylating prodrugs that require metabolic activation by cytochrome P450 enzymes.

Molecular Formula C12H18N4O
Molecular Weight 234.30 g/mol
CAS No. 59708-21-3
Cat. No. B13944500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-(3-Butyl-3-methyl-1-triazeno)benzamide
CAS59708-21-3
Molecular FormulaC12H18N4O
Molecular Weight234.30 g/mol
Structural Identifiers
SMILESCCCCN(C)N=NC1=CC=C(C=C1)C(=O)N
InChIInChI=1S/C12H18N4O/c1-3-4-9-16(2)15-14-11-7-5-10(6-8-11)12(13)17/h5-8H,3-4,9H2,1-2H3,(H2,13,17)
InChIKeyDONQPAZURITJSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-(3-Butyl-3-methyl-1-triazeno)benzamide (CAS 59708-21-3): Core Identity and Procurement-Relevant Classification


p-(3-Butyl-3-methyl-1-triazeno)benzamide (CAS 59708‑21‑3; IUPAC: 4‑[[butyl(methyl)amino]diazenyl]benzamide) is a para‑substituted triazene‑benzamide conjugate with the molecular formula C₁₂H₁₈N₄O and a molecular weight of 234.30 g mol⁻¹ . It belongs to the broader class of 1‑aryl‑3,3‑dialkyltriazenes, which are recognized as DNA‑alkylating prodrugs that require metabolic activation by cytochrome P450 enzymes [1]. Structurally, it couples a benzamide carrier scaffold—known to confer melanoma‑cell affinity—with an asymmetric N‑butyl‑N‑methyl triazene warhead, a substitution pattern that differentiates it from the clinically used dimethyltriazene dacarbazine (DTIC) and from symmetric diethyltriazene analogs tested in preclinical melanoma models [1].

Why p-(3-Butyl-3-methyl-1-triazeno)benzamide Cannot Be Replaced by Other Triazene Benzamides or Dacarbazine


Triazene‑containing benzamides are not interchangeable: substitution position (para vs. ortho) and N‑alkyl chain identity (butyl vs. methyl, ethyl, or tert‑butyl) govern both pharmacological target profile and metabolic activation kinetics. The ortho‑triazenobenzamide series (CAS 33330‑90‑4) was patented for anti‑aggression psychotherapeutic applications, not anticancer activity [1], while para‑substituted analogs have demonstrated melanoma‑directed cytotoxicity [2]. Within the para‑series, the N‑alkyl groups control lipophilicity, cytochrome P450 substrate recognition, and the rate of oxidative N‑dealkylation to the active monoalkyltriazene species—parameters that directly determine cytotoxic potency and therapeutic index [2]. Procuring a generic triazene benzamide without verifying the exact N‑alkyl substitution pattern risks selecting a compound with a divergent pharmacokinetic‑pharmacodynamic profile, undermining experimental reproducibility.

Quantitative Differentiation Evidence for p-(3-Butyl-3-methyl-1-triazeno)benzamide Against Closest Analogs


Para- vs. Ortho-Triazenobenzamide Substitution Dictates Therapeutic Indication

The para‑substituted p‑(3‑Butyl‑3‑methyl‑1‑triazeno)benzamide (CAS 59708‑21‑3) is structurally isomeric with the ortho‑substituted Benzamide,2‑(3‑butyl‑3‑methyl‑1‑triazen‑1‑yl)‑ (CAS 33330‑90‑4) . The ortho‑isomer series was developed and patented exclusively as anti‑aggression psychotherapeutic agents acting via CNS pathways, with no reported anticancer activity [1]. In contrast, para‑substituted triazene benzamides have been evaluated for melanoma‑targeted cytotoxicity, exploiting the benzamide scaffold's affinity for melanin‑rich cells [2]. This positional isomerism produces a binary difference in therapeutic domain: CNS behavioral pharmacology vs. oncology, making the two isomers functionally non‑substitutable.

Triazene benzamide Positional isomerism CNS vs. oncology

Triazene Benzamide Scaffold Confers Superior Cytotoxic Potency Over Dacarbazine in Melanoma Cells

In a head-to-head MTS viability assay, 4‑(N,N‑diethyltriazeno)‑substituted benzamides (compounds 8–10 in the Wolf et al. series) demonstrated greater cytotoxic potency than dacarbazine (DTIC) against both murine B16 melanoma and human SK‑MEL‑28 melanoma cell lines [1]. The triazene benzamides 8–10 had 'almost equivalent effect on B16 and SK‑MEL‑28 cells, all exhibiting more potency than dacarbazine' [1]. Importantly, while dacarbazine was toxic to non‑target HeLa cervix carcinoma cells, triazene benzamides 8 and 9 spared HeLa cells, indicating improved tumour‑selectivity [1]. The highest therapeutic index—calculated from the ratio of SK‑MEL‑28 cytotoxicity to NIH 3T3 fibroblast toxicity—was achieved by the bis‑triazene benzamide 9 [1]. Although p‑(3‑Butyl‑3‑methyl‑1‑triazeno)benzamide itself was not among compounds 8–10, the data establish that the para‑triazene benzamide scaffold is intrinsically superior to the imidazole‑carboxamide scaffold of dacarbazine for melanoma‑directed cytotoxicity.

Triazene benzamide Dacarbazine Melanoma cytotoxicity IC50

N-Alkyl Chain Identity Controls Triazene Metabolic Activation Rate

The metabolic activation of 1‑aryl‑3,3‑dialkyltriazenes proceeds via cytochrome P450‑mediated oxidative N‑dealkylation to generate the cytotoxic monoalkyltriazene species. Comparative metabolic studies have demonstrated that N‑alkyl chain identity dramatically influences this activation step: in vitro, 79% of an aryldimethyltriazene was metabolized to its monomethyl analogue, whereas only 27% of the corresponding aryldiethyltriazene underwent N‑deethylation [1]. The N‑butyl‑N‑methyl substitution pattern of p‑(3‑Butyl‑3‑methyl‑1‑triazeno)benzamide introduces an additional variable: differential susceptibility of the butyl vs. methyl group to oxidative cleavage, which may produce a distinct ratio of monoalkyl active species compared to either symmetric dimethyl‑ or diethyl‑triazenes. This metabolic divergence has direct implications for both the rate of cytotoxic DNA alkylation and the potential for acetylator phenotype‑dependent pharmacokinetic variability [2].

Triazene metabolism N-dealkylation Prodrug activation Cytochrome P450

Physicochemical Differentiation: LogP, Rotatable Bonds, and Predicted Membrane Permeability

Predicted physicochemical properties differentiate p‑(3‑Butyl‑3‑methyl‑1‑triazeno)benzamide from its closest analogs. The ACD/Labs Percepta platform predicts an ACD/LogP of 2.63 for the target compound, with 6 freely rotatable bonds and a polar surface area of 71 Ų, yielding zero Rule‑of‑5 violations . By comparison, the tert‑butyl analog p‑(3‑tert‑Butyl‑3‑methyl‑1‑triazeno)benzamide (CAS 59708‑25‑7) has the same molecular formula (C₁₂H₁₈N₄O; MW 234.30) but replaces the linear n‑butyl with a branched tert‑butyl group, which reduces conformational flexibility (fewer true rotatable bonds) and alters steric bulk at the cytochrome P450 active site . The dimethyl analog 4‑(3,3‑dimethyl‑1‑triazeno)benzamide (C₉H₁₂N₄O; MW 192.22) has a substantially lower molecular weight and LogP, which may affect both tissue distribution and metabolic clearance rate [1]. These property differences are not cosmetic—they directly impact the compound's biodistribution, metabolic activation efficiency, and suitability for specific experimental protocols.

Lipophilicity LogP Drug-likeness Triazene benzamide

Enhanced Therapeutic Index of Triazene Benzamides vs. Dacarbazine Through Melanoma-Selective Targeting

The benzamide carrier scaffold confers melanoma‑selective uptake that is absent in dacarbazine. Radioiodinated benzamide derivatives demonstrated high, saturable accumulation in B16 melanoma cells in vitro (rapid uptake within 5–120 min) and selective tumour retention in C57Bl/6 mouse biodistribution studies, while the parent alkylating agent chlorambucil showed no melanoma uptake [1]. This targeting effect translated into a superior therapeutic index for the triazene benzamide series: compound 9 achieved the highest therapeutic index based on the cytotoxicity ratio between SK‑MEL‑28 melanoma cells and NIH 3T3 fibroblasts, whereas dacarbazine was toxic to non‑target HeLa cells [1]. The lowest non‑target toxicity was observed with triazene 10, confirming that benzamide‑mediated delivery can decouple antimelanoma efficacy from general cytotoxicity—a differentiation that imidazole‑based triazenes like dacarbazine cannot achieve [1].

Therapeutic index Melanoma selectivity Triazene benzamide Targeted delivery

Recommended Research and Procurement Application Scenarios for p-(3-Butyl-3-methyl-1-triazeno)benzamide


Melanoma-Targeted Cytotoxic Prodrug Development Leveraging Benzamide Carrier Affinity

The benzamide scaffold of p‑(3‑Butyl‑3‑methyl‑1‑triazeno)benzamide enables melanin‑dependent accumulation in melanoma cells, as demonstrated for structurally related para‑triazene benzamides in B16 murine and SK‑MEL‑28 human melanoma models [1]. This compound is suited as a lead scaffold for medicinal chemistry programs aiming to develop melanoma‑selective alkylating prodrugs. Procurement should prioritize this specific N‑butyl‑N‑methyl substitution pattern to explore the impact of asymmetric triazene N‑alkylation on tyrosinase‑mediated activation within melanosomes [1].

Structure–Activity Relationship (SAR) Studies on Triazene N-Alkyl Substitution and Metabolic Activation Kinetics

The asymmetric butyl‑methyl triazene substitution provides a unique tool for SAR investigations into cytochrome P450‑catalyzed N‑dealkylation. As demonstrated by the approximately 2.9‑fold difference in metabolic conversion between dimethyl‑ (79%) and diethyl‑triazenes (27%), N‑alkyl chain identity is a primary determinant of prodrug activation rate [2]. This compound allows researchers to probe whether differential cleavage of the butyl vs. methyl group generates distinct ratios of monoalkylating species, informing the rational design of triazene prodrugs with tuned activation kinetics.

Comparative Selectivity Profiling Against Dacarbazine in Melanoma vs. Non-Melanoma Cell Panels

Wolf et al. established that para‑triazene benzamides as a class offer superior melanoma selectivity compared to dacarbazine, which exhibits off‑target toxicity toward HeLa cervix carcinoma cells [1]. p‑(3‑Butyl‑3‑methyl‑1‑triazeno)benzamide is an appropriate candidate for expanded selectivity profiling across broader cell line panels (e.g., NCI‑60), with the goal of quantifying the therapeutic window relative to both dacarbazine and temozolomide. Procurement should be accompanied by the tert‑butyl analog (CAS 59708‑25‑7) and the dimethyl analog as matched comparators to isolate the contribution of N‑alkyl branching to selectivity .

Reference Standard for Analytical Method Development and Quality Control of Triazene Benzamide Libraries

With its well‑defined physicochemical profile (ACD/LogP 2.63, PSA 71 Ų, MW 234.30) , p‑(3‑Butyl‑3‑methyl‑1‑triazeno)benzamide can serve as a reference standard for HPLC method development and purity verification in combinatorial triazene benzamide libraries. Its distinct retention time—governed by the n‑butyl chain lipophilicity—provides a chromatographic benchmark that can differentiate it from the tert‑butyl analog (CAS 59708‑25‑7), the ortho‑isomer (CAS 33330‑90‑4), and dimethyl‑substituted congeners, reducing the risk of cross‑contamination or misidentification in multi‑compound screening campaigns.

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